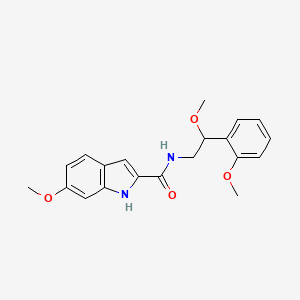

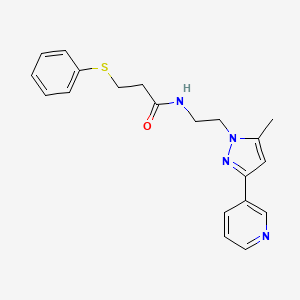

1-(2-Methoxyphenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different group to the molecule. The exact synthesis process would depend on the starting materials and the specific conditions under which the reactions are carried out. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, would be quite complex. It would contain several cyclic structures (the phenyl, pyridinyl, and thiophenyl groups) attached to a central urea group. The presence of the oxygen, nitrogen, and sulfur atoms within these rings would likely result in a molecule with several polar regions, which could have implications for its physical and chemical properties .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups within its structure. For example, the urea group could potentially undergo reactions involving its carbonyl or amine groups. The aromatic rings could potentially participate in electrophilic aromatic substitution reactions, depending on the specific conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Its solubility, for example, would likely be affected by the presence of the polar groups within its structure. Its melting and boiling points would depend on the strength of the intermolecular forces within the substance .Applications De Recherche Scientifique

Synthesis and Biochemical Evaluation

A series of compounds similar in structure to 1-(2-Methoxyphenyl)-3-((5-(thiophen-3-yl)pyridin-3-yl)methyl)urea have been synthesized and evaluated for their antiacetylcholinesterase activity. These compounds were designed to optimize the spacer length linking pharmacophoric moieties and to test conformational flexibility, which is compatible with high inhibitory activities (J. Vidaluc et al., 1995).

Enzymatic Acylation in Green Chemistry

In the realm of green chemistry, enzymatic acylation has been performed on nucleosides, using hexanoic anhydride and vinyl esters by CALB lipase with excellent regioselectivity. This process has been carried out in 2-methyltetrahydrofuran (MeTHF), highlighting its potential as a green solvent substitute for THF in biocatalyzed processes (Y. Simeó et al., 2009).

Anticancer Investigations

Derivatives of urea, including those similar to the compound , have been investigated for their anticancer properties. For instance, the synthesis and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives have shown significant antiproliferative effects against various cancer cell lines, suggesting the potential for these compounds as anticancer agents (Jian Feng et al., 2020).

Molecular Docking and DNA Binding

Molecular docking and DNA binding studies have been conducted on urea derivatives to understand their interactions at a molecular level. For example, 1-(4-methoxyphenyl)-3-(pyridine-3-ylmethyl)thiourea has been synthesized and its structure elucidated, followed by computational studies and DNA binding assays, providing insights into its potential biological activities (Mushtaque et al., 2016).

Neuroprotective Properties

Urea and thiourea derivatives have been evaluated for their antiparkinsonian activity, with some showing significant activity in haloperidol-induced catalepsy in mice. This suggests the neuroprotective properties of these compounds, potentially leading to new treatments for Parkinson's disease (F. Azam et al., 2009).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(2-methoxyphenyl)-3-[(5-thiophen-3-ylpyridin-3-yl)methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-23-17-5-3-2-4-16(17)21-18(22)20-10-13-8-15(11-19-9-13)14-6-7-24-12-14/h2-9,11-12H,10H2,1H3,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKCQLSPHOSSFAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)NCC2=CC(=CN=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-Butyl [4-(pyridin-2-ylmethyl)piperidin-4-yl]methylcarbamate](/img/structure/B2823707.png)

![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(3-fluoropyridin-4-yl)methanone](/img/structure/B2823711.png)

![1-{[(2S)-3-(diethylamino)-2-hydroxypropyl]amino}-4-({[(2S)-oxiran-2-yl]methyl}amino)anthracene-9,10-dione](/img/structure/B2823712.png)

![4-Methyl-6-phenoxy-1-(4-phenoxyphenyl)-2,3-dihydropyrrolo[3,2-c]quinoline](/img/structure/B2823717.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(2,4-dichlorophenyl)thiazol-2-yl)acetamide](/img/structure/B2823721.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindol-3-yl]acetic acid](/img/structure/B2823722.png)

![ethyl 3-[6-chloro-1,1-dioxido-2-(piperidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2823723.png)